1,2-Dimethyldibenzothiophene
Overview
Description
1,2-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It is a derivative of dibenzothiophene, where two methyl groups are substituted at the 1 and 2 positions of the dibenzothiophene structure. This compound is of significant interest in various fields, including petroleum geochemistry and organic synthesis, due to its unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate carbon synthons. Transition-metal-catalyzed coupling reactions have also emerged as powerful methods for constructing dibenzothiophene derivatives . For instance, the cyclization of thiophene with a four-carbon synthon can be achieved using acids, bases, or other non-metallic species .
Industrial Production Methods
In industrial settings, dibenzothiophene and its derivatives, including this compound, can be produced through hydrodesulfurization processes. This involves the catalytic removal of sulfur from petroleum fractions using catalysts such as molybdenum sulfide or iron-molybdenum sulfide .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in substitution reactions, such as the aryne reaction with alkynyl sulfides to form benzo[b]thiophenes.
Common Reagents and Conditions
Substitution: Reagents such as o-silylaryl triflates and alkynyl sulfides are used in aryne reactions.
Major Products
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are multisubstituted benzothiophene derivatives.
Scientific Research Applications
1,2-Dimethyldibenzothiophene has several scientific research applications:
Petroleum Geochemistry: It serves as a molecular marker for determining the origin, depositional environments, and thermal maturity of crude oils and source rocks.
Organic Synthesis: It is used as a precursor in the synthesis of various organosulfur compounds, which have applications in pharmaceuticals and materials science.
Environmental Studies: Its presence and transformation in petroleum products are studied to understand the environmental impact of sulfur compounds in fuels.
Mechanism of Action
The mechanism of action of 1,2-dimethyldibenzothiophene involves its interaction with specific molecular targets and pathways. For instance, during oxidation, it undergoes electron transfer processes that lead to the formation of sulfoxides and sulfones . The regioselectivity of these reactions is influenced by factors such as temperature and pressure, which mimic natural geological conditions .
Comparison with Similar Compounds
1,2-Dimethyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: The parent compound without methyl substitutions.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at different positions.
Benzo[b]thiophenes: Compounds with a similar sulfur-containing ring structure but different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its distinct properties make it valuable in geochemical studies and organic synthesis .
Properties
IUPAC Name |
1,2-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZBUZLJGBONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953360 | |
Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-14-3 | |
Record name | Dibenzothiophene, 1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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